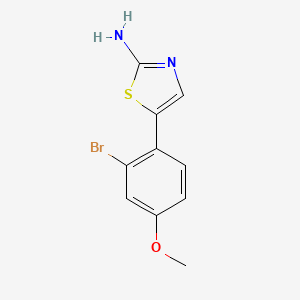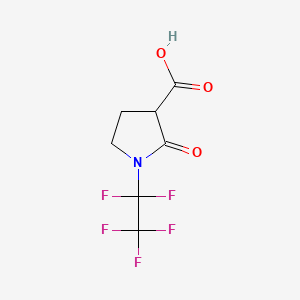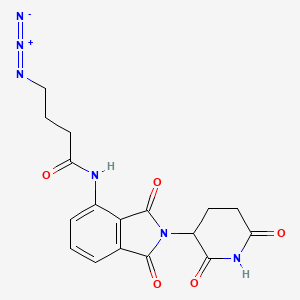
Pomalidomide-CO-C3-azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pomalidomide-CO-C3-azide is a derivative of pomalidomide, an immunomodulatory drug primarily used in the treatment of multiple myeloma
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pomalidomide-CO-C3-azide typically involves a multi-step process. One common method includes the reaction of pomalidomide with a suitable azide reagent under controlled conditions. The process may involve the use of coupling agents and solvents to facilitate the reaction. For instance, a continuous flow synthesis approach has been developed to improve the efficiency and yield of the synthesis .
Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques that ensure high purity and yield. Methods such as continuous flow synthesis are preferred due to their scalability and reproducibility. These methods allow for the production of this compound with a purity greater than 99%, making them suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Pomalidomide-CO-C3-azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in click chemistry reactions, forming triazoles.
Reduction Reactions: The azide group can be reduced to an amine under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Copper(I) catalysts are often used in click chemistry reactions involving azides.
Reduction Reactions: Reducing agents such as hydrogen gas or hydrides can be used to convert the azide group to an amine.
Oxidation Reactions: Oxidizing agents like peroxides may be used, though these reactions are less frequently employed.
Major Products Formed:
Triazoles: Formed from click chemistry reactions.
Amines: Formed from the reduction of the azide group.
Scientific Research Applications
Pomalidomide-CO-C3-azide has a wide range of scientific research applications:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Employed in the study of protein-protein interactions and cellular processes.
Mechanism of Action
Pomalidomide-CO-C3-azide exerts its effects through multiple mechanisms:
Binding to Cereblon (CRBN): This interaction is crucial for its immunomodulatory and antineoplastic activities.
Inhibition of Angiogenesis: The compound inhibits the formation of new blood vessels, which is essential for tumor growth.
Induction of Apoptosis: It promotes the programmed cell death of cancer cells by modulating various signaling pathways.
Comparison with Similar Compounds
Thalidomide: The parent compound of pomalidomide, known for its immunomodulatory and antiangiogenic properties.
Lenalidomide: Another derivative of thalidomide, with enhanced potency and reduced toxicity compared to thalidomide.
Pomalidomide: The base compound from which pomalidomide-CO-C3-azide is derived, used primarily in the treatment of multiple myeloma.
Uniqueness: this compound is unique due to its azide functional group, which allows for versatile chemical modifications and applications in click chemistry. This makes it particularly valuable in the development of targeted therapies and PROTACs, setting it apart from other IMiDs .
Properties
Molecular Formula |
C17H16N6O5 |
|---|---|
Molecular Weight |
384.3 g/mol |
IUPAC Name |
4-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]butanamide |
InChI |
InChI=1S/C17H16N6O5/c18-22-19-8-2-5-12(24)20-10-4-1-3-9-14(10)17(28)23(16(9)27)11-6-7-13(25)21-15(11)26/h1,3-4,11H,2,5-8H2,(H,20,24)(H,21,25,26) |
InChI Key |
IQDAUQZEUZNBJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


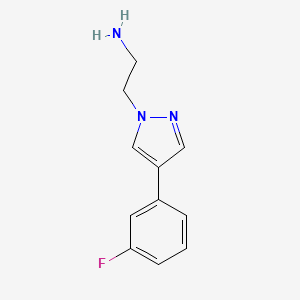
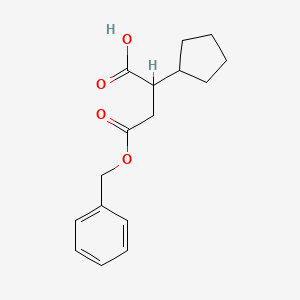
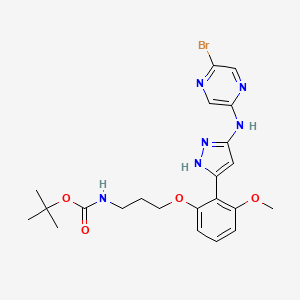
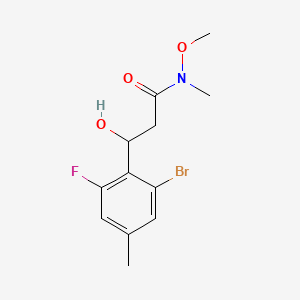
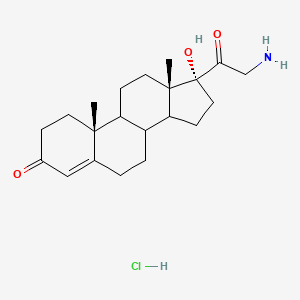


![4'-Bromo-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14776376.png)
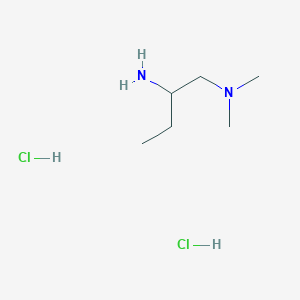
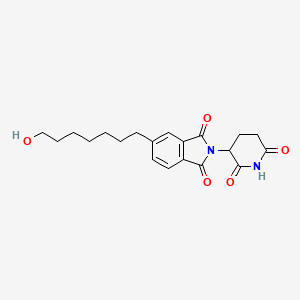
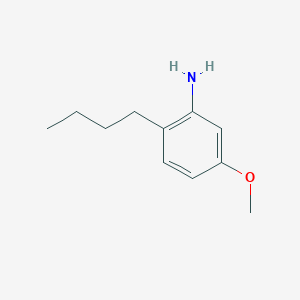
![2-amino-3-methyl-N-propan-2-yl-N-[[3-(trifluoromethyl)phenyl]methyl]butanamide](/img/structure/B14776396.png)
